

# Application of 2-[2-(Dimethylamino)ethoxy]ethanol in Rigid Polyurethane Foams

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## Compound of Interest

Compound Name: 2-[2-(Dimethylamino)ethoxy]ethanol

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-[2-(Dimethylamino)ethoxy]ethanol**, also known as DMAEE, is a tertiary amine catalyst crucial in the production of rigid polyurethane (PU) foams.[1][2] Its unique molecular structure, containing both a tertiary amine group and a hydroxyl group, allows it to effectively catalyze the blowing reaction (water-isocyanate reaction) while also participating in the polymerization process through its reactive hydroxyl group.[2] This dual functionality makes it a versatile catalyst, particularly valued for producing low-density packaging foams.[1] This document provides detailed application notes and experimental protocols for the use of **2-[2-(Dimethylamino)ethoxy]ethanol** in the synthesis of rigid polyurethane foams.

## Mechanism of Action

In the formation of polyurethane foam, two primary reactions occur simultaneously: the gelling reaction and the blowing reaction.[3]

- **Gelling Reaction:** The reaction between a polyol and an isocyanate, forming the urethane linkages that create the polymer matrix.

- **Blowing Reaction:** The reaction between an isocyanate and water, which produces carbon dioxide (CO<sub>2</sub>) gas. This gas acts as the blowing agent, creating the cellular structure of the foam.[3]

**2-[2-(Dimethylamino)ethoxy]ethanol**, as a tertiary amine catalyst, accelerates both reactions but has a pronounced effect on the blowing reaction.[2] The tertiary amine functionality lowers the activation energy for the reaction between water and isocyanate, leading to a controlled generation of CO<sub>2</sub>. The hydroxyl group in the DMAEE molecule can react with isocyanate groups, incorporating the catalyst into the polymer backbone. This covalent bonding minimizes the release of volatile amine compounds, resulting in a final foam product with significantly reduced odor.[2]

## Illustrative Data Presentation

The following tables summarize representative quantitative data on the effect of **2-[2-(Dimethylamino)ethoxy]ethanol** concentration on the reaction profile and physical properties of a standard rigid polyurethane foam formulation.

Note: This data is illustrative and intended for comparative purposes. Actual results may vary depending on the specific formulation, processing conditions, and other raw materials used.

Table 1: Effect of **2-[2-(Dimethylamino)ethoxy]ethanol** on the Reaction Profile of Rigid Polyurethane Foam

Catalyst Concentration (php)	Cream Time (s)	Gel Time (s)	Tack-Free Time (s)
0.5	25	60	95
1.0	18	45	70
1.5	12	30	50
2.0	8	20	35

Table 2: Effect of **2-[2-(Dimethylamino)ethoxy]ethanol** on the Physical Properties of Rigid Polyurethane Foam

Catalyst Concentration (php)	Core Density (kg/m <sup>3</sup> )	Compressive Strength (kPa)	Closed Cell Content (%)
0.5	35.2	210	92
1.0	32.5	195	93
1.5	30.1	180	94
2.0	28.8	170	95

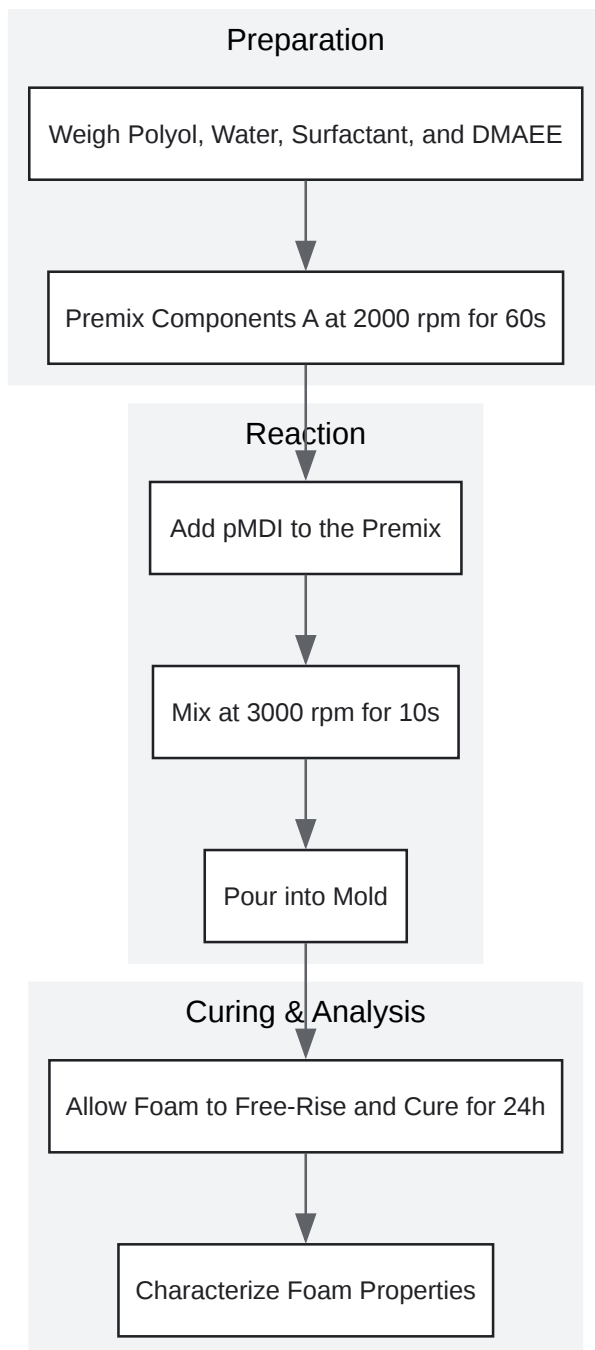
## Experimental Protocols

### Materials and Equipment

- Polyol: A polyether polyol with a hydroxyl value suitable for rigid foams (e.g., 300-800 mg KOH/g).[4]
- Isocyanate: Polymeric methylene diphenyl diisocyanate (pMDI).
- Catalyst: **2-[2-(Dimethylamino)ethoxy]ethanol** (DMAEE).
- Surfactant: Silicone-based surfactant to stabilize the foam cells.
- Blowing Agent: Water (distilled or deionized).
- Mixing Cups: Disposable paper or plastic cups.
- Mixing Blade: High-speed laboratory mixer with a dispersion blade.
- Scale: Digital balance with a precision of at least 0.1 g.
- Mold: Open-top mold for free-rise foam evaluation.
- Safety Equipment: Safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

### Experimental Workflow Diagram

## Experimental Workflow for Rigid PU Foam Preparation

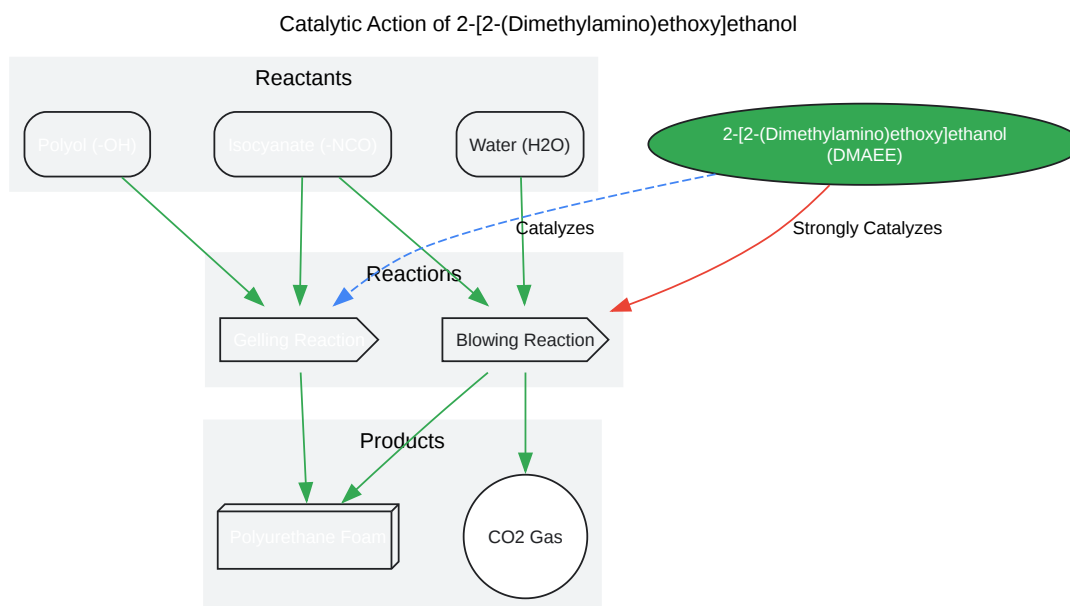
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Caption: Workflow for preparing rigid polyurethane foam.

## Step-by-Step Procedure

- Preparation of the Polyol Premix (Component A):
  - In a disposable mixing cup, accurately weigh the required amounts of polyol, water, silicone surfactant, and **2-[2-(Dimethylamino)ethoxy]ethanol** according to the desired formulation.
  - Mix these components using a high-speed laboratory mixer at approximately 2000 rpm for 60 seconds to ensure a homogeneous mixture.
- Foam Preparation:
  - Weigh the required amount of polymeric MDI (Component B) in a separate container.
  - Add Component B to Component A in the mixing cup.
  - Immediately mix the combined components at high speed (approximately 3000 rpm) for 10 seconds.
  - Quickly pour the reacting mixture into the mold and allow it to expand freely.
- Curing and Characterization:
  - Allow the foam to cure at ambient temperature for at least 24 hours before handling and testing.
  - Measure the cream time, gel time, and tack-free time during the foaming process.
  - After curing, cut samples from the core of the foam for the evaluation of physical properties such as density, compressive strength, and closed-cell content according to relevant ASTM or ISO standards.

## Signaling Pathway Diagram



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Caption: Catalytic pathways in PU foam formation.

## Conclusion

**2-[2-(Dimethylamino)ethoxy]ethanol** is an effective catalyst for the production of rigid polyurethane foams, offering a good balance between the blowing and gelling reactions. Its reactive nature helps in reducing the odor of the final product, which is a significant advantage in many applications. The provided protocols and illustrative data serve as a valuable resource for researchers and scientists working on the development and optimization of rigid polyurethane foam formulations.

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